Oral Anti-Pneumocystis Efficacy: Pentamidine Diamidoxime Active Orally vs. Pentamidine Completely Inactive
In the dexamethasone-immunosuppressed rat model of Pneumocystis carinii pneumonia, Pentamidine Diamidoxime (designated Compound 1) demonstrated significant oral anti-Pneumocystis activity at 33 μmol kg⁻¹ day⁻¹ for 14 days, whereas pentamidine (Compound 2) was completely inactive at the identical oral dose and schedule [1]. Cyst counts for oral pentamidine were not significantly different from saline controls, while the diamidoxime prodrug achieved a statistically significant reduction in lung cyst burden [1]. This establishes a qualitative, binary differentiation in oral efficacy that cannot be predicted from intravenous potency data alone.
| Evidence Dimension | Oral anti-Pneumocystis activity (% of saline control cyst counts) in immunosuppressed rat model |
|---|---|
| Target Compound Data | Pentamidine Diamidoxime (Compound 1): Significant reduction vs. oral saline control (P < 0.05) at 33 μmol kg⁻¹ day⁻¹ × 14 days |
| Comparator Or Baseline | Pentamidine (Compound 2): No significant reduction vs. oral saline control at 33 μmol kg⁻¹ day⁻¹ × 14 days (completely inactive orally) |
| Quantified Difference | Qualitative difference: active vs. inactive; cyst counts for diamidine were >15-fold higher than corresponding diamidoxime in analogous analog pairs (compounds 3 vs. 4, 5 vs. 6) [1] |
| Conditions | Dexamethasone-immunosuppressed Sprague-Dawley rats; oral gavage; 33 μmol kg⁻¹ day⁻¹ for 14 days; cyst counts per gram lung tissue |
Why This Matters
Procurement for oral prodrug applications in anti-Pneumocystis or antiprotozoal research requires Pentamidine Diamidoxime specifically, not pentamidine, because the parent drug has zero oral activity in the standard in vivo model.
- [1] Hall JE, Kerrigan JE, Ramachandran K, et al. Anti-Pneumocystis Activities of Aromatic Diamidoxime Prodrugs. Antimicrob Agents Chemother. 1998 Mar;42(3):666-674. doi: 10.1128/aac.42.3.666. PMID: 9517950; PMCID: PMC105515. (See Table 1: Compound 1 vs. Compound 2 oral data; text lines 329-346.) View Source
